![molecular formula C34H40Cl2S4 B1384744 4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene CAS No. 2237223-05-9](/img/structure/B1384744.png)
4,8-Bis[4-chloro-5-(2-ethylhexyl)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene
Overview
Description
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is an organic compound known for its application in the field of organic photovoltaics. This compound is particularly valued for its ability to enhance the efficiency of solar cells by serving as a critical component within the active layer of the cell.
Mechanism of Action
Target of Action
The primary target of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is the sulfone group . This group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
The compound interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The affected pathway is the photocatalytic hydrogen evolution process . The compound’s interaction with the sulfone group enhances the efficiency of this pathway, leading to downstream effects such as increased photocatalytic activities .
Pharmacokinetics
The ADME properties of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fIt is known that the compound is soluble in organic solvents such as benzene and dimethylformamide , which may impact its bioavailability.
Result of Action
The compound’s action results in high photocatalytic activities . Specifically, the resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also showed an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s photocatalytic activities are observed under visible-light illumination . Additionally, the compound is stored at 2-8°C , suggesting that temperature can influence its stability
Biochemical Analysis
Biochemical Properties
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular protection mechanisms . Additionally, its interaction with proteins involved in cell signaling pathways suggests a broader role in cellular communication and regulation .
Cellular Effects
The effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress. Furthermore, its impact on cellular metabolism includes alterations in metabolic flux and energy production, which can have significant implications for cell survival and function .
Molecular Mechanism
At the molecular level, 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, thereby modulating biochemical pathways . Additionally, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various experimental conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained effects on cellular function, including enhanced antioxidant defense and improved cellular resilience .
Dosage Effects in Animal Models
In animal models, the effects of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as enhanced antioxidant defense and improved metabolic function . High doses of this compound can lead to toxic or adverse effects, including oxidative damage and impaired cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence pathways related to oxidative stress and energy production, thereby modulating cellular metabolism. Its interactions with key metabolic enzymes suggest a role in maintaining cellular homeostasis and energy balance.
Transport and Distribution
The transport and distribution of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, where it can exert its biochemical effects. Studies have shown that this compound is efficiently transported across cell membranes and distributed to various cellular compartments.
Subcellular Localization
The subcellular localization of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can interact with target biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to its subcellular destinations, thereby influencing its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole typically involves multi-step synthesis. One common method includes the nitration and cyclization of benzylamine thiophene derivatives . The reaction conditions often require specific solvents like benzene or dimethylformamide, and the process may involve the use of catalysts such as trimethylstannane .
Industrial Production Methods
Industrial production of this compound is relatively complex and involves several steps to ensure high purity and yield. The process generally includes the use of advanced organic synthesis techniques and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Oxidation: This reaction can be tuned to introduce sulfone groups, enhancing the electron-withdrawing properties of the compound.
Reduction: Typically involves the use of reducing agents to modify the compound’s electronic properties.
Substitution: Commonly involves halogenation or alkylation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sulfur trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides.
Major Products
The major products formed from these reactions include various derivatives with modified electronic properties, which can be used in different applications such as organic semiconductors and photovoltaic devices .
Scientific Research Applications
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is extensively used in scientific research, particularly in the development of organic photovoltaic devices. Its ability to enhance solar cell efficiency makes it a valuable component in the manufacture of photovoltaic devices. Additionally, it is used in the synthesis of organic semiconductors and thin-film transistors .
Comparison with Similar Compounds
Similar Compounds
4,8-Bis[4-chloro-5-tripropylsilyl-thiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene: Similar in structure but with different substituents, leading to variations in electronic properties.
2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene: Another closely related compound used in the production of organic semiconductors.
Uniqueness
4,8-Bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno2,3-fbenzothiole is unique due to its specific combination of chlorine and ethylhexyl groups, which provide a balance of electron-withdrawing and electron-donating properties. This balance enhances its performance in photovoltaic applications compared to other similar compounds .
Properties
IUPAC Name |
4,8-bis[4-chloro-5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40Cl2S4/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2/h13-16,19-22H,5-12,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRJYMCNROUHNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(C=C(S1)C2=C3C=CSC3=C(C4=C2SC=C4)C5=CC(=C(S5)CC(CC)CCCC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


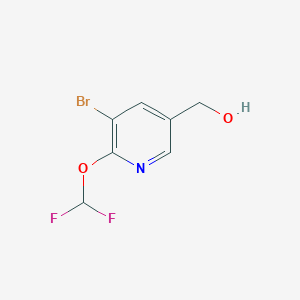
![4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1384662.png)
![4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B1384664.png)
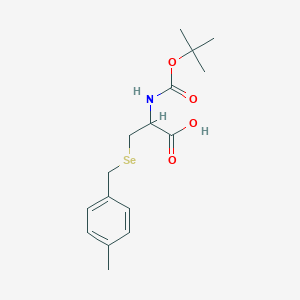
![2-Amino-1-[4-(dimethylamino)phenyl]ethanol](/img/structure/B1384670.png)
![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)
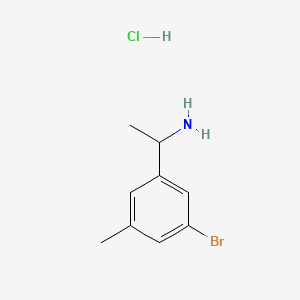
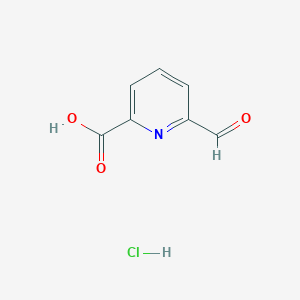
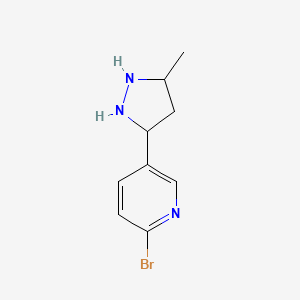
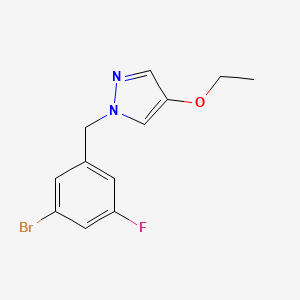
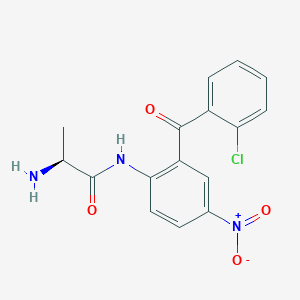
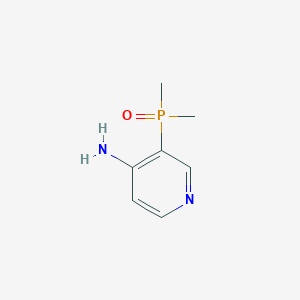
![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)

